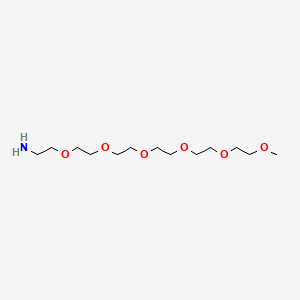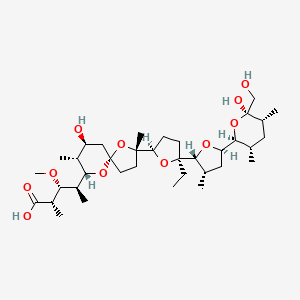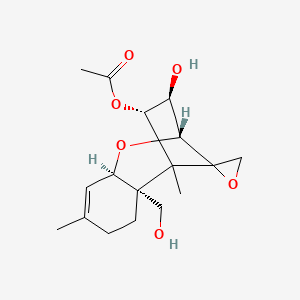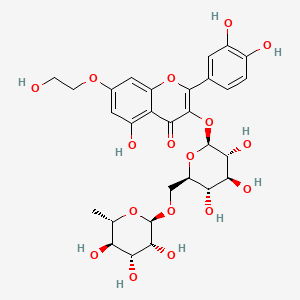
2,5,8,11,14,17-Hexaoxanonadecan-19-amine
Overview
Description
2,5,8,11,14,17-Hexaoxanonadecan-19-amine, also known as m-PEG6-amine, is a monodisperse polyethylene glycol (PEG) derivative . It has a molecular formula of C13H29NO6 and a molecular weight of 295.38 . This compound is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), making it useful in various chemical reactions .
Molecular Structure Analysis
The InChI code for 2,5,8,11,14,17-Hexaoxanonadecan-19-amine is1S/C13H29NO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
2,5,8,11,14,17-Hexaoxanonadecan-19-amine is a liquid at room temperature . It has a density of 1.0±0.1 g/cm³ . The boiling point is 368.5±37.0 °C at 760 mmHg . The compound has a polar surface area of 81 Ų and a molar refractivity of 76.3±0.3 cm³ . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Pegylation of Proteins
m-PEG6-amine is used in the process of pegylation, which involves the covalent attachment of polyethylene glycol (PEG) to proteins . This process enhances the solubility, stability, and half-life of proteins, thereby improving their therapeutic potential .
Synthesis of Heterobifunctional PEG
m-PEG6-amine is used in the synthesis of heterobifunctional PEG, which contains diverse combinations of functional groups . This allows for the creation of high-performance molecules and materials .
Biomedical Applications
Due to its non-toxicity, non-immunogenicity, biocompatibility, and solubility in water and many organic solvents, m-PEG6-amine is used in various biomedical applications . For example, it supports the development of materials for biomedical applications .
Surface Modification
m-PEG6-amine is used for surface modification. The hydrophilic PEG spacer increases solubility in aqueous media . This property is useful in various biological, chemical, and pharmaceutical settings .
Antibody-Drug Conjugates (ADCs)
m-PEG6-amine is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies .
Hybrid Hydrogel Development
m-PEG6-amine is used in the development of hybrid hydrogels . These hydrogels have potential applications in tissue engineering and drug delivery .
Safety and Hazards
The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that causes severe skin burns and eye damage (GHS05) . Precautionary statements include avoiding contact with skin, eyes, and clothing, and using appropriate personal protective equipment .
Future Directions
While specific future directions for 2,5,8,11,14,17-Hexaoxanonadecan-19-amine are not provided in the search results, its reactivity with various functional groups suggests potential applications in the synthesis of complex organic molecules, pharmaceuticals, and polymers. Its hydrophilic PEG spacer could be useful in increasing the solubility of these products in aqueous media .
Mechanism of Action
Target of Action
m-PEG6-amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of m-PEG6-amine are therefore the molecules it is designed to link. In the case of PROTACs, these targets are E3 ubiquitin ligases and specific proteins targeted for degradation . For ADCs, the targets are specific antibodies and cytotoxic drugs .
Mode of Action
m-PEG6-amine interacts with its targets through the formation of chemical bonds. The amino group on one end of the m-PEG6-amine molecule can react with carboxylic acids and activated esters to form an amide bond . This allows m-PEG6-amine to link two different molecules together, forming a larger complex .
Biochemical Pathways
The biochemical pathways affected by m-PEG6-amine are those involved in protein degradation (for PROTACs) and drug delivery (for ADCs). PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, deliver cytotoxic drugs to specific cells, allowing for targeted therapy .
Pharmacokinetics
The pharmacokinetic properties of m-PEG6-amine are largely dependent on the molecules it is linked toIt can influence the bioavailability of the compounds it is linked to, particularly in the case of adcs .
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTWBXXBTWYNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601590 | |
| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11,14,17-Hexaoxanonadecan-19-amine | |
CAS RN |
184357-46-8 | |
| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














